(alphaR,2S,5R)-2,5-Dihydro-3,6-dimethoxy-alpha,5-bis(1-methylethyl)-2-pyrazinemethanol
Description
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H24N2O3/c1-7(2)9-12(17-5)15-10(11(16)8(3)4)13(14-9)18-6/h7-11,16H,1-6H3 |
InChI Key |
PPKSSMVAXBTELE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=NC(C(=N1)OC)C(C(C)C)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- ’s analog incorporates a methoxypropoxyphenyl substituent, which may increase hydrophobicity (logP) and influence blood-brain barrier penetration compared to the target compound’s simpler isopropyl groups .
Pharmacological and Physicochemical Properties
Limited direct data exist for the target compound, but inferences can be drawn from structurally related molecules:
Key Observations :
- The hydroxymethyl group in the target compound may improve aqueous solubility compared to ’s stannyl analog, which is critical for oral bioavailability .
- ’s pyrrolo-pyrrole derivative demonstrates autotaxin inhibition , a therapeutic target in fibrosis and cancer. If the target compound shares similar electronic features, it may exhibit comparable activity, though this requires experimental validation .
Stability and Reactivity
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing (αR,2S,5R)-2,5-dihydro-3,6-dimethoxy-α,5-bis(1-methylethyl)-2-pyrazinemethanol?
- Methodological Answer :
- Cyclization reactions under reflux with ethanol or DMF as solvents are effective for synthesizing dihydro-pyrazine derivatives. For example, similar compounds (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) were synthesized via base-assisted cyclization of hydroxy-pyrrolones with aryl amines or phenols, yielding 46–63% efficiency .
- Reagent selection : Use chiral auxiliaries or enantiopure starting materials to control stereochemistry (αR,2S,5R configuration). For instance, stereoisomeric piperazines (e.g., (2R,5S)-2-ethyl-5-methylpiperazine) highlight the importance of chiral reagents in asymmetric synthesis .
- Purification : Recrystallize from DMF/EtOH mixtures (1:1) to isolate high-purity products .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm axial/equatorial proton orientations in the pyrazine ring. For dihydro-pyridines, δ 2.37–7.10 ppm regions distinguish substituent environments .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related pyrrolo[1,2-b]pyridazine derivatives .
- Chiral HPLC : Separate enantiomers using columns like Oasis HLB or MAX sorbents, optimized with NHF or formic acid buffers .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodological Answer :
- Temperature control : Store at −18°C to minimize degradation of organic moieties, as seen in wastewater organic analytes .
- Light sensitivity : Use amber glassware to prevent photolytic cleavage of methoxy groups, analogous to phenolic compound preservation .
- Adsorption mitigation : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to reduce losses from surface adsorption .
Advanced Research Questions
Q. How do stereochemical variations (e.g., αR vs. αS) impact the compound’s bioactivity or reactivity?
- Methodological Answer :
- Comparative synthesis : Prepare enantiomeric pairs (e.g., αR vs. αS) using chiral catalysts (e.g., (R)- or (S)-BINOL) and evaluate via kinetic resolution .
- Biological assays : Test enantiomers against target receptors (e.g., microbial or enzyme models) to correlate stereochemistry with inhibitory activity. For example, (R)-configured piperazines show distinct binding affinities in receptor studies .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. HRMS) be resolved for this compound?
- Methodological Answer :
- Multi-technique validation : Cross-validate H/C NMR (e.g., δ 4.26 ppm for CH groups) with HRMS m/z values (e.g., [M+H] ± 0.001 Da) .
- Isotopic labeling : Use deuterated internal standards (e.g., triclosan-d) to confirm peak assignments in complex matrices .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 09) to resolve ambiguities .
Q. What experimental design limitations could affect reproducibility in synthesizing this compound?
- Methodological Answer :
- Sample variability : Use pooled influent samples or standardized reagents to reduce batch-to-batch variability, as highlighted in wastewater pollutant studies .
- Reaction time optimization : Extend reflux durations (e.g., 2–6 hours) to ensure complete cyclization, avoiding intermediate byproducts .
- Degradation monitoring : Track organic degradation via LC-MS/MS over 9-hour periods, noting changes in parent/daughter ion ratios .
Q. Which advanced analytical methods are recommended for detecting trace impurities in this compound?
- Methodological Answer :
- SPE-LC-MS/MS : Use Oasis HLB cartridges for solid-phase extraction, followed by LC separation with a C18 column and MRM detection (LOD: 0.1–1.0 ng/mL) .
- High-resolution mass spectrometry (HRMS) : Detect impurities at ppm levels using Q-TOF instruments (e.g., Agilent 6545) with ESI+ mode .
- Residual solvent analysis : Employ GC-FID with ammonium acetate buffers (pH 6.5) to quantify methoxy-group solvents (e.g., 2-propanol) .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
